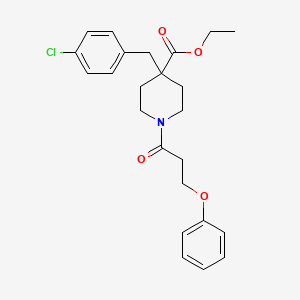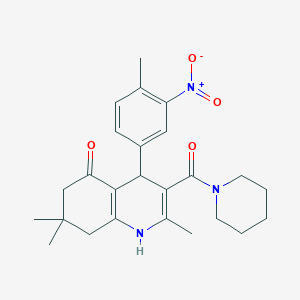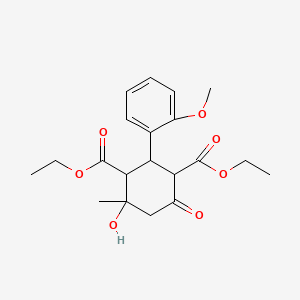![molecular formula C18H9F3N2O5S2 B4056648 5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4056648.png)
5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H9F3N2O5S2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.99049823 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
The synthesis and chemical properties of thiazolidinone derivatives have been extensively studied, showcasing their versatility in organic synthesis. Thiazolidinones serve as key scaffolds for the construction of various heterocyclic compounds due to their reactivity and stability. For instance, research demonstrates the utility of thiazolidinone derivatives in the synthesis of N,O-nucleosides, highlighting the ene reactions of nitrosocarbonyl intermediates with allylic alcohols to afford regioisomeric adducts (Quadrelli et al., 2013). Moreover, novel synthetic approaches have led to the creation of 1,4-bis(thiopyrano[2,3-d]thiazolyl)benzene derivatives, showcasing the compound's role in facilitating new chemical transformations (Metwally, 2008).
Antimicrobial and Antifungal Applications
Substituted 5-phenoxyalkyl-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines, derivatives related to the core structure of the compound , have shown utility as antifungal agents. Such compounds, with modifications on their benzene rings including nitro, acetamido, and trifluoromethyl groups, indicate the potential for antimicrobial applications (Mullen et al., 1988).
Anticancer Research
The exploration of thiazolidinone derivatives in anticancer research has yielded promising results. Studies have synthesized novel analogues, such as (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one, and evaluated them for in vitro anticancer activity. Certain derivatives have shown potent activity against various cancer cell lines, underscoring the therapeutic potential of these compounds (Madhusudhanrao & Manikala, 2020).
Material Science and Electrochemistry
Thiazolidinone derivatives have also found applications in material science, particularly in the development of electrochromic materials. The synthesis of copolymers containing thiazolidinone units has been investigated for their electrochromic properties, demonstrating the compound's role in advancing materials with potential electronic and optoelectronic applications (Aydın & Kaya, 2013).
Antimicrobial Activity
The antimicrobial activity of novel 2-thiazolylimino-5-arylidene-4-thiazolidinones has been extensively researched, revealing their effectiveness against a range of Gram-positive bacteria. This highlights the compound's relevance in addressing antibiotic resistance and developing new therapeutic agents (Vicini et al., 2006).
Propriétés
IUPAC Name |
(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N2O5S2/c19-18(20,21)10-2-1-3-11(6-10)22-16(24)15(30-17(22)29)5-9-4-13-14(28-8-27-13)7-12(9)23(25)26/h1-7H,8H2/b15-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWOALQVMFSWRU-PJQLUOCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4056573.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-methylbenzyl)-4-piperidinol](/img/structure/B4056587.png)
![1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE](/img/structure/B4056596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4056608.png)

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4056620.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4056622.png)
![N-[4-(BUTYLSULFAMOYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4056624.png)

![3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]pyridine](/img/structure/B4056634.png)
![2-methyl-5-oxo-N-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B4056661.png)

